2,6-Dichloro-4-(trifluoromethyl)aniline

Overview

Description

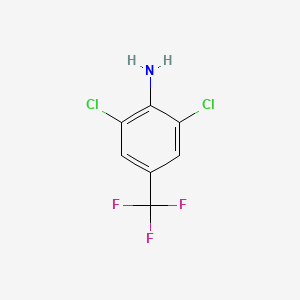

2,6-Dichloro-4-(trifluoromethyl)aniline (CAS: 24279-39-8) is a halogenated aromatic amine with the molecular formula C₇H₄Cl₂F₃N and a molecular weight of 230.01 g/mol . Its structure features two chlorine atoms at the 2- and 6-positions of the benzene ring and a trifluoromethyl (-CF₃) group at the para position (Figure 1). The compound is widely used as an intermediate in agrochemicals, pharmaceuticals, and advanced materials due to its unique electronic and steric properties conferred by the chlorine and trifluoromethyl substituents .

Preparation Methods

Method 1: Halogenation and Ammoniation

This method involves the use of 3,4-Dichlorobenzotrifluoride as a starting material. The process is characterized by the following steps:

-

- Chlorine gas is reacted with 3,4-Dichlorobenzotrifluoride in the presence of a catalyst (e.g., cuprous chloride).

- Reaction conditions typically include temperatures between 50°C to 150°C.

Table 1: Reaction Conditions for Method 1

| Step | Temperature (°C) | Pressure (MPa) | Ammonia Concentration (%) | Yield (%) |

|---|---|---|---|---|

| Halogenation | 50 - 150 | Variable | N/A | Variable |

| Ammoniation | 173 | Up to 12 | ~73 | Up to 73 |

Method 2: Direct Ammonolysis

An alternative approach utilizes direct ammonolysis of chlorinated precursors without requiring extensive purification steps:

-

- Following ammonolysis, further chlorination can be performed to achieve the desired dichloro product.

Table 2: Reaction Conditions for Method 2

| Step | Temperature (°C) | Pressure (MPa) | Yield (%) |

|---|---|---|---|

| Ammonolysis | Moderate | Moderate | High |

| Chlorination | Variable | Variable | High |

Method 3: Use of Solvents in Synthesis

Some methods incorporate solvents such as toluene or ethylene dichloride during the halogenation process:

-

- The precursor is dissolved in a solvent before chlorination.

- After reaction completion, solvents are removed through distillation under vacuum conditions.

Table 3: Solvent-Based Reaction Conditions

| Solvent | Temperature (°C) | Vacuum Pressure (mmHg) | Yield (%) |

|---|---|---|---|

| Toluene | ~70 | Low | Variable |

| Ethylene dichloride | ~80 | Low | Variable |

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.

Electrophilic Substitution: Reagents like sulfuric acid or nitric acid are commonly employed.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Various substituted derivatives depending on the reagents used.

Oxidation Products: Compounds with higher oxidation states.

Reduction Products: Compounds with lower oxidation states.

Scientific Research Applications

Agricultural Chemicals

Herbicide Synthesis

This compound is primarily used as an intermediate in the synthesis of herbicides. It plays a crucial role in developing compounds that effectively control unwanted vegetation, thus improving crop yields. Specifically, it is involved in the production of pyrazole-type insecticides such as Fipronil, which are known for their efficacy against a wide range of pests .

| Herbicide | Active Ingredient | Application |

|---|---|---|

| Fipronil | This compound | Insect control in agriculture |

Pharmaceutical Development

Drug Formulation

In the pharmaceutical sector, this compound is utilized to formulate various drugs targeting specific biological pathways. Its incorporation into drug design enhances therapeutic efficacy and specificity. Research has shown that compounds derived from this aniline can exhibit significant antimicrobial activity when synthesized into cyclic imides .

| Drug Compound | Target Pathway | Therapeutic Use |

|---|---|---|

| Cyclic imides | Antimicrobial action | Infection treatment |

Dyes and Pigments

Colorant Production

The compound is also employed in producing specialty dyes and pigments. Its ability to provide vibrant colors makes it essential in the textile and design industries. The stability conferred by the trifluoromethyl group ensures that these dyes maintain their color integrity under various conditions .

| Dye Type | Color Properties | Industry Use |

|---|---|---|

| Specialty dyes | Bright and stable colors | Textiles and design |

Polymer Additives

Stabilizers and Modifiers

In polymer science, this compound acts as a stabilizer or modifier for polymers. It enhances thermal and mechanical properties, which is crucial for manufacturers in the plastics industry. This application helps improve the durability and performance of plastic products .

| Polymer Type | Modification Type | Benefit |

|---|---|---|

| Thermoplastics | Stabilization | Increased durability |

Analytical Chemistry

Reagent Utilization

The compound serves as a reagent in various analytical methods, aiding researchers in detecting and quantifying substances within complex mixtures. Its chemical properties allow for effective analysis in both environmental and pharmaceutical contexts .

Case Study 1: Synthesis of Cyclic Imides

A study conducted by Rajput et al. demonstrated the synthesis of cyclic imides using this compound and succinic anhydride through the Vilsmeier-Haack reaction. The resulting compounds exhibited notable antimicrobial properties, indicating potential applications in medicine .

Case Study 2: Herbicide Development

Research into the synthesis of herbicides has highlighted the efficiency of using this compound as an intermediate for developing environmentally friendly pesticides. Innovations in its synthesis have led to reduced waste generation and improved yield rates during production processes .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of specific biochemical pathways. The presence of amino and chloro groups enhances its reactivity and binding affinity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects: Halogen vs. Trifluoromethyl Group

Key Structural Analogues

| Compound Name | Substituents (Positions) | Molecular Formula | Key Features |

|---|---|---|---|

| 2,6-Difluoro-4-(trifluoromethyl)aniline | 2,6-F; 4-CF₃ | C₇H₄F₅N | Higher electronegativity from fluorine; reduced steric hindrance vs. chlorine |

| 2,6-Dibromo-4-(trifluoromethyl)aniline | 2,6-Br; 4-CF₃ | C₇H₄Br₂F₃N | Increased molecular weight and steric bulk; altered reactivity in substitution |

| 2,6-Diiodo-4-(trifluoromethyl)aniline | 2,6-I; 4-CF₃ | C₇H₄F₃I₂N | Enhanced lipophilicity; potential for biomolecule interactions |

| 2,6-Dichloro-4-(trifluoromethoxy)aniline | 2,6-Cl; 4-OCF₃ | C₇H₄Cl₂F₃NO | Trifluoromethoxy group introduces different electronic effects vs. -CF₃ |

| 2,4-Dichloro-6-(trifluoromethyl)aniline | 2,4-Cl; 6-CF₃ | C₇H₄Cl₂F₃N | Altered substitution pattern affects regioselectivity in reactions |

Key Observations :

- Electron-Withdrawing Effects : Chlorine (Cl) provides moderate electron withdrawal compared to fluorine (F), which increases electrophilicity but reduces stability in some reaction conditions.

- Lipophilicity: The trifluoromethyl (-CF₃) group enhances lipophilicity compared to -OCF₃ or -NO₂ groups, improving membrane permeability in biological systems.

Reactivity in Nucleophilic Substitution

| Compound | Reaction with Thiophosgene | Reaction Rate (Relative) | Major Product |

|---|---|---|---|

| 2,6-Dichloro-4-(trifluoromethyl)aniline | Forms isothiocyanate derivative | High | 2,6-Dichloro-4-(trifluoromethyl)phenyl isothiocyanate |

| 2,6-Difluoro-4-(trifluoromethyl)aniline | Slower reaction due to weaker C-F bond | Moderate | Corresponding thiourea or urea derivatives |

| 2,6-Dibromo-4-(trifluoromethyl)aniline | Requires harsher conditions | Low | Mixed products due to competing eliminations |

Mechanistic Insights :

- The C-Cl bond in this compound facilitates nucleophilic substitution reactions, making it a preferred substrate for synthesizing heterocycles (e.g., pyrazoles, isothiocyanates).

- Fluorinated analogues exhibit slower reactivity due to the strength of C-F bonds, limiting their utility in certain synthetic pathways.

Antimicrobial and Anticancer Profiles

| Compound | Antimicrobial Activity (MIC)* | Anticancer Activity (IC₅₀)* | Primary Applications |

|---|---|---|---|

| This compound | Moderate (e.g., vs. S. aureus) | Low (e.g., HeLa cells) | Agrochemical intermediates (insecticides) |

| 2,6-Difluoro-4-(trifluoromethyl)aniline | High | Moderate | Pharmaceutical lead optimization |

| 2,6-Dibromo-4-(trifluoromethyl)aniline | Low | Not reported | Specialty materials (e.g., liquid crystals) |

*MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal inhibitory concentration.

Key Findings :

- The dichloro derivative’s lower anticancer activity may stem from reduced bioavailability or weaker target binding compared to fluoro analogues.

- Enhanced antimicrobial activity in difluoro compounds correlates with increased electronegativity and membrane penetration.

Biological Activity

2,6-Dichloro-4-(trifluoromethyl)aniline (DCTFMA) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of agriculture and pharmaceuticals. This compound is primarily recognized as an intermediate in the synthesis of various agrochemicals, including fungicides and insecticides. Its unique chemical structure, characterized by the presence of chlorine and trifluoromethyl groups, influences its reactivity and biological interactions.

Chemical Structure

The molecular formula of DCTFMA is , with a molecular weight of 246.01 g/mol. The structural formula can be represented as follows:

This structure features a phenyl ring substituted with two chlorine atoms at the 2 and 6 positions and a trifluoromethyl group at the 4-position, contributing to its unique biological properties.

Synthesis

DCTFMA can be synthesized through several methods, including chlorination and ammoniation reactions. A notable method involves using 3,4-dichlorobenzotrifluoride as a starting material subjected to ammoniation followed by halogenation, which yields DCTFMA with high purity and yield under controlled conditions .

Antimicrobial Activity

DCTFMA has been investigated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated that derivatives of DCTFMA exhibit significant activity against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. For instance, compounds synthesized from DCTFMA showed minimum inhibitory concentrations (MICs) ranging from 0.070 to 8.95 μM against Staphylococcus aureus .

Table 1: Antimicrobial Activity of DCTFMA Derivatives

| Compound | Target Organism | MIC (μM) |

|---|---|---|

| DCTFMA Derivative A | Staphylococcus aureus | 0.070 |

| DCTFMA Derivative B | Pseudomonas aeruginosa | 8.95 |

| DCTFMA Derivative C | Escherichia coli | >256 |

Cytotoxicity and Anticancer Potential

Research has also explored the cytotoxic effects of DCTFMA derivatives on cancer cell lines. For example, certain derivatives exhibited IC50 values ranging from approximately 3 to 6 μM against human breast carcinoma cells (MCF-7) and chronic myeloid leukemia cells (K562). These findings suggest that modifications to the DCTFMA structure can enhance its anticancer activity .

Table 2: Cytotoxicity of DCTFMA Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| DCTFMA Derivative A | MCF-7 | 3 |

| DCTFMA Derivative B | K562 | 6 |

| DCTFMA Derivative C | THP-1 | >10 |

Structure-Activity Relationships

The biological activity of DCTFMA is closely related to its structural features. The presence of halogen substituents significantly affects the compound's lipophilicity and electronic properties, which in turn influence its interaction with biological targets. Studies indicate that variations in substituents can lead to substantial changes in antimicrobial and anticancer activities .

Case Studies

- Antimicrobial Efficacy : A study evaluated several compounds derived from DCTFMA for their effectiveness against multidrug-resistant bacterial strains. Results indicated that some derivatives not only inhibited bacterial growth but also demonstrated synergistic effects when combined with standard antibiotics .

- Anticancer Activity : Another research effort focused on the anticancer potential of DCTFMA derivatives against various cancer cell lines. The study highlighted the dual antiproliferative and antibacterial activity, suggesting that these compounds could serve as lead candidates for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dichloro-4-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

A validated method involves amineolysis followed by photohalogenation starting from para-trimethylchlorobenzene. Key steps include:

- Photochemical halogenation using UV light to introduce chlorine atoms at the 2- and 6-positions.

- Amine functionalization via controlled nitration and reduction to install the aniline group.

Optimal yields (~75%) are achieved at 60–80°C with a molar ratio of 1:1.2 (substrate:halogenating agent). Side products like over-halogenated derivatives can form if reaction times exceed 24 hours .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- PPE Requirements : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use fume hoods for aerosol prevention.

- Exposure Mitigation : Immediate rinsing with water for skin/eye contact; avoid inhalation (vapors may cause respiratory irritation).

- Storage : Store in airtight containers at ≤25°C, away from oxidizing agents. Safety data align with EC Regulation No. 1907/2006 guidelines .

Q. How do electron-withdrawing substituents (Cl, CF₃) affect the compound’s basicity compared to unsubstituted aniline?

The trifluoromethyl (-CF₃) and chlorine (-Cl) groups are strong electron-withdrawing substituents that reduce the lone pair availability on the amine nitrogen. This decreases basicity, as evidenced by:

- Resonance and inductive effects : The -CF₃ group stabilizes the anilinium ion less effectively than electron-donating groups.

- Comparative pKa measurements show a ~3–4 unit decrease in basicity relative to aniline. Computational studies (e.g., DFT) can quantify these effects .

Q. What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., 2,6-dichloro symmetry) and amine proton integration.

- FT-IR : Detect N-H stretching (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

- GC-MS/HPLC : Verify purity (>98%) and identify trace impurities like residual halogenated precursors .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points (34–36°C vs. 93–95°C) for this compound?

Discrepancies may arise from polymorphism or impurity profiles . Methodological approaches include:

- Differential Scanning Calorimetry (DSC) : Validate thermal behavior across heating rates.

- Recrystallization : Use solvents like hexane/ethyl acetate to isolate pure polymorphs.

- Cross-reference standards : Compare with certified reference materials from organizations like LGC or ECHA .

Q. What advanced strategies optimize regioselectivity in electrophilic aromatic substitution (EAS) reactions involving this compound?

The 2,6-dichloro-4-CF₃ substitution pattern strongly deactivates the ring, limiting EAS reactivity. To enhance regioselectivity:

- Directed metalation : Use tert-butyllithium to generate a directed ortho-metalated intermediate for functionalization.

- Protection/deprotection : Temporarily protect the amine group to redirect electrophiles to meta positions.

- Computational modeling : Predict reactive sites using Fukui indices or electrostatic potential maps .

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how can they be addressed?

- Halogenated byproducts : Use GC-ECD (electron capture detection) for high sensitivity to chlorinated impurities.

- Matrix interference in HPLC : Employ HILIC (hydrophilic interaction chromatography) to separate polar degradation products.

- Quantitative NMR (qNMR) : Validate purity using internal standards like 1,3,5-trimethoxybenzene .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Acidic conditions (pH < 3) : Rapid hydrolysis of the amine group occurs, forming chlorinated benzoic acid derivatives.

- Alkaline conditions (pH > 10) : Degradation is slower but leads to dehalogenation products.

- Thermal stability : Decomposition initiates at 150°C, releasing HCl and HF gases. Use TGA-FTIR to monitor degradation pathways .

Q. What role does this compound play in synthesizing agrochemical derivatives like trifluralin?

It serves as a key intermediate for:

Properties

IUPAC Name |

2,6-dichloro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNMAZSPBLRJLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179011 | |

| Record name | 4-Amino-3,5-dichlorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24279-39-8 | |

| Record name | 2,6-Dichloro-4-trifluoromethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24279-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3,5-dichlorobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024279398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3,5-dichlorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-4-trifluoromethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenamine, 2,6-dichloro-4-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.